DL-Cytarabine-13C3 is a stable isotope-labeled derivative of cytarabine, a chemotherapeutic agent primarily used in the treatment of acute myeloid leukemia and other hematological malignancies. The compound is characterized by the incorporation of three carbon-13 isotopes into its molecular structure, which aids in metabolic studies and pharmacokinetic analyses.
DL-Cytarabine-13C3 is synthesized from cytarabine, which is derived from the nucleoside cytidine. Cytarabine itself is produced through chemical synthesis or can be extracted from natural sources, although the latter is less common due to the complexity and low yield of natural extraction methods.
DL-Cytarabine-13C3 belongs to the class of nucleoside analogs. It functions as an antimetabolite, specifically inhibiting DNA synthesis by mimicking the natural nucleoside cytidine. This compound is classified under the broader category of anticancer agents due to its application in chemotherapy.
The synthesis of DL-Cytarabine-13C3 typically involves several steps:
The labeling process often employs techniques such as enzymatic reactions or chemical modifications that selectively incorporate carbon-13 into the desired positions of the cytarabine molecule. The final product is verified for purity and isotopic enrichment using mass spectrometry.
The molecular formula for DL-Cytarabine-13C3 is C9H12N4O4, with specific attention to the positions of carbon-13 isotopes within the structure. The compound retains the core structure of cytarabine, which consists of a pyrimidine ring and a sugar moiety.
DL-Cytarabine-13C3 participates in various chemical reactions typical for nucleoside analogs:
The phosphorylation process involves kinases that catalyze the transfer of phosphate groups from ATP to DL-Cytarabine-13C3. This reaction is crucial for activating the drug's antitumor activity.
DL-Cytarabine-13C3 exerts its therapeutic effects primarily through:
Studies have shown that DL-Cytarabine-13C3 has a significant effect on reducing cell proliferation in acute myeloid leukemia cell lines, demonstrating its potential efficacy in clinical settings.
Relevant data include melting point ranges and stability profiles under various pH conditions, which are critical for formulation development.
DL-Cytarabine-13C3 serves multiple roles in scientific research:
DL-Cytarabine-13C3 is a stable isotope-labeled analog of cytarabine (1-β-D-arabinofuranosylcytosine), where three carbon atoms are replaced by the 13C isotope. The molecular formula is C613C3H13N3O5, with a molecular weight of 246.19 g/mol, compared to 243.22 g/mol for unlabeled cytarabine [1] [4] [7]. The isotopic labeling occurs specifically at the cytosine base, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). This strategic labeling preserves the molecule’s core structure—a pyrimidine nucleoside with arabinose sugar—while introducing a detectable mass shift for analytical tracking. The "DL" designation indicates the racemic mixture of D- and L-enantiomers, though the biological activity primarily resides in the D-conformation [1] [8].
The isotopic enrichment (typically >99% 13C at designated positions) ensures minimal natural isotope interference, making it indispensable for quantitative mass spectrometry applications. The 13C3 label does not alter the molecule’s stereochemistry or electronic properties, as verified by identical UV absorption spectra and chromatographic retention times to unlabeled cytarabine [4] [9].
Table 1: Structural Properties of DL-Cytarabine-13C3
Property | DL-Cytarabine-13C3 | Unlabeled Cytarabine |
---|---|---|
Molecular Formula | C613C3H13N3O5 | C9H13N3O5 |
Molecular Weight (g/mol) | 246.19 | 243.22 |
Isotopic Enrichment | >99% 13C at C2, C4, C6 | None |
CAS Number | 147-94-4 (Unlabeled) | 147-94-4 |
The synthesis of DL-Cytarabine-13C3 leverages enzymatic transglycosylation or chemical coupling between isotopically labeled cytosine and arabinose precursors. The most efficient route involves:
Critical challenges include minimizing isotopic dilution during purification and avoiding racemization. Modern adaptations use biocatalytic methods with recombinant transglycosylases, which improve stereospecificity and reduce side products [1].
The 13C3 labeling induces no significant chemical or functional divergence from native cytarabine:
The primary distinction lies in analytical utility: The labeled isotopologue eliminates signal overlap in mass spectrometry, enabling multiplexed assays for cytarabine and its prodrugs (e.g., cytarabine ocfosfate) in biological matrices [2] [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0